molecular formula C11H9ClN2O2 B1647428 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1369036-53-2

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1647428
CAS No.: 1369036-53-2
M. Wt: 236.65 g/mol
InChI Key: HIOUIHYSAZHNPJ-UHFFFAOYSA-N
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Description

Historical Context of Imidazole Carboxylic Acid Derivatives

The exploration of imidazole carboxylic acids dates to the 19th century, with Heinrich Debus’s isolation of glyoxaline (now termed imidazole) in 1858. The Radziszewski synthesis, developed in 1882, enabled the systematic production of imidazole derivatives via condensation of α-dicarbonyl compounds, aldehydes, and ammonia. This method laid the groundwork for synthesizing substituted imidazoles, including carboxylated variants.

Early 20th-century advancements revealed the pharmacological potential of imidazole derivatives. For instance, the discovery of histidine and histamine underscored the biological relevance of imidazole rings. By the mid-20th century, synthetic routes to imidazole-4-carboxylic acids emerged, such as the hydrolysis of ethyl imidazole-4-carboxylate under alkaline conditions. These methods facilitated the development of derivatives with tailored functional groups, including halogenated benzyl substituents.

Recent studies highlight imidazole carboxylic acids as precursors for antimicrobial agents. For example, N-unsubstituted imidazoles exhibit enhanced antifungal activity due to improved coordination with biological targets like fungal cytochrome P450 enzymes. The integration of chlorobenzyl groups further modulates these interactions, as demonstrated by compound 10 in Davood et al. (2023), where a 4-chlorobenzyl analog showed superior efficacy against Candida albicans compared to fluconazole.

Table 1: Key Historical Milestones in Imidazole Carboxylic Acid Research

Year Discovery/Advancement Significance
1858 Isolation of glyoxaline (imidazole) by Heinrich Debus First identification of the imidazole core structure.
1882 Radziszewski synthesis of imidazoles Enabled scalable production of substituted imidazoles.
1935 Weidenhagen modification of Radziszewski reaction Improved yields for specific derivatives like 2,3,5-triphenylimidazole.
2019 Synthesis of antimicrobial 4-arylimidazole derivatives Demonstrated structure-activity relationships for antifungal agents.

Structural Significance of 2-Chlorobenzyl Substitution

The 2-chlorobenzyl group in 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid confers distinct electronic and steric properties. Chlorine’s electronegativity induces electron-withdrawing effects, polarizing the benzyl ring and enhancing the acidity of the imidazole N–H proton. This polarization facilitates hydrogen bonding with biological targets, as observed in docking studies where unsubstituted imidazole nitrogens coordinate with heme iron in fungal enzymes.

Steric effects from the ortho-chloro substituent also influence molecular conformation. Compared to para-substituted analogs (e.g., 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid), the ortho-chloro group creates a torsional barrier that restricts rotation around the benzyl-imidazole bond. This rigidity may enhance binding specificity in biological systems, as seen in compound 10’s selective inhibition of Candida albicans.

Table 2: Comparative Properties of Chlorobenzyl-Substituted Imidazole Carboxylic Acids

Property 1-(2-Chlorobenzyl) Derivative 1-(4-Chlorobenzyl) Derivative 1-(3-Chlorophenyl) Derivative
Molecular Weight (g/mol) 236.65 236.65 236.65
Boiling Point (°C) Not reported Not reported 495.0 (predicted)
LogP 2.85 (estimated) 2.80 (estimated) 2.78 (estimated)
Antimicrobial Activity (MIC) Not tested 4 µg/mL (C. albicans) 8 µg/mL (C. albicans)

Synthetic routes to 1-(2-chlorobenzyl) derivatives often involve nucleophilic substitution or reductive amination. For example, 2-chlorobenzyl chloride can react with imidazole-4-carboxylic acid ethyl ester under basic conditions, followed by saponification to yield the target compound. Alternative methods employ Ullmann coupling or microwave-assisted catalysis to improve regioselectivity.

The carboxylic acid moiety at the 4-position further enhances reactivity, enabling conjugation with amines or alcohols to form amides or esters. These derivatives have applications in metal-organic frameworks (MOFs) and coordination polymers, where the imidazole ring acts as a bifunctional ligand. For instance, lanthanide complexes of imidazole-4-carboxylic acid exhibit luminescent properties, suggesting potential use in sensors or optoelectronic devices.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOUIHYSAZHNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

In a modified approach derived from analogous syntheses, the alkylation step utilizes polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) to enhance solubility. Potassium carbonate ($$K2CO3$$) or sodium hydride ($$NaH$$) serves as the base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the 2-chlorobenzyl chloride. For instance, a patent describing the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide highlights the use of formic acid and tetraalkylammonium salts to optimize reaction efficiency, which could be adapted for the 2-chlorobenzyl variant.

Challenges and Optimizations

A major challenge in this route is regioselectivity, as alkylation may occur at the N1 or N3 positions of the imidazole ring. To mitigate this, sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) have been employed to favor N1 substitution. Post-reaction purification often involves recrystallization from ethanol-water mixtures or column chromatography, though industrial-scale processes may prioritize filtration and washing with non-polar solvents like heptane.

Carboxylation Strategies for Imidazole Ring Functionalization

Introducing the carboxylic acid group at the C4 position of the imidazole ring can be achieved via carboxylation of pre-formed 1-(2-chlorobenzyl)imidazole. Two predominant methods are explored:

Carbon Dioxide Insertion Under High Pressure

This method involves reacting 1-(2-chlorobenzyl)imidazole with carbon dioxide ($$CO2$$) in the presence of a strong base, such as potassium tert-butoxide ($$t$$-BuOK$$), at elevated pressures (5–10 bar) and temperatures (80–120°C). The reaction proceeds via deprotonation of the imidazole C4 hydrogen, followed by $$CO2$$ insertion to form the carboxylate intermediate, which is subsequently acidified to yield the carboxylic acid. While this approach is atom-economical, it requires specialized equipment for high-pressure reactions, limiting its feasibility in small-scale laboratories.

Metal-Catalyzed Carboxylation

Palladium or copper catalysts enable direct carboxylation of aryl halides under milder conditions. For example, a palladium(II) acetate ($$Pd(OAc)_2$$)-catalyzed reaction with carbon monoxide ($$CO$$) in methanol has been reported for analogous imidazole derivatives, though adaptation to 1-(2-chlorobenzyl)imidazole remains theoretical. This method’s viability hinges on the availability of reactive C–H bonds adjacent to the imidazole nitrogen.

Multi-Step Synthetic Approaches from Precursor Molecules

Constructing the imidazole ring de novo offers greater control over substituent placement. A representative pathway involves cyclocondensation of α-amino ketones with aldehydes or ammonium acetate.

Cyclocondensation with Diaminomaleonitrile

Drawing from a patent detailing the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarbonitrile, diaminomaleonitrile can be reacted with 2-chlorobenzylamine and formic acid under reflux (120°C, 4 hours) to form the imidazole core. Subsequent hydrolysis of the nitrile groups to carboxylic acids is achieved using concentrated hydrochloric acid ($$HCl$$) at elevated temperatures (60–80°C). This method’s advantage lies in its modularity, though the handling of toxic cyanide intermediates necessitates stringent safety protocols.

Dehydration of Urea Derivatives

Alternative routes involve the dehydration of urea derivatives. For instance, reacting 2-chlorobenzyl isocyanate with methyl glycinate forms a urea intermediate, which undergoes cyclodehydration in the presence of phosphoryl chloride ($$POCl_3$$) to yield the imidazole ring. Oxidation of the methyl ester to the carboxylic acid completes the synthesis.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Direct Alkylation 45–60% $$K2CO3$$, DMF, 80°C, 12 h Simple, fewer steps Low regioselectivity, moderate yields
$$CO_2$$ Insertion 30–50% 10 bar $$CO_2$$, 120°C, 24 h Atom-economical High-pressure equipment required
Cyclocondensation 55–70% Reflux, formic acid, 4 h High modularity Toxic intermediates

Industrial-Scale Production Considerations

Scalable synthesis of 1-(2-chlorobenzyl)-1H-imidazole-4-carboxylic acid demands cost-effective reagents and continuous flow processes. A patent describing the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide emphasizes the use of dipropylene glycol dimethyl ether (DPGDME) as a high-boiling solvent to facilitate reflux and reduce solvent loss. Additionally, in-situ removal of byproducts (e.g., $$NH_3$$ or $$HCl$$) via vacuum distillation enhances reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce imidazole derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity Against HIV

Recent studies have highlighted the potential of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid derivatives in the fight against HIV. Research indicates that certain imidazole derivatives exhibit significant inhibitory activity against HIV-1 integrase (IN), a crucial enzyme for viral replication. For instance, novel compounds derived from imidazole-4-carboxylic acids were evaluated for their ability to inhibit HIV-1 IN and showed promising results with several compounds achieving over 50% inhibition at concentrations around 100 µM. Notably, specific derivatives demonstrated moderate antiviral activity with cytotoxicity values indicating a favorable therapeutic index .

Table 1: Antiviral Activity of Imidazole Derivatives

CompoundIC50 (µM)% InhibitionCytotoxicity (CC50 µM)
11a-33%>200
11b-45%158.4
11h-Moderate50.4

Anticancer Properties

Heme Oxygenase-1 (HO-1) Inhibition

Another significant application of imidazole derivatives, including this compound, lies in cancer therapy. HO-1 is often overexpressed in cancer cells, contributing to tumor progression and resistance to therapies. Inhibiting HO-1 has emerged as a promising strategy to enhance the efficacy of existing cancer treatments. Fragment-based drug design has led to the identification of novel imidazole-based compounds that effectively inhibit HO-1, with some achieving micromolar activity .

Table 2: HO-1 Inhibition Potency of Novel Compounds

CompoundIC50 (µM)
Compound A1.03
Compound B-
Compound C-

Obesity Management

Weight Loss Applications

Imidazole derivatives have also been investigated for their potential in treating obesity. Specifically, certain compounds have been shown to suppress appetite and induce weight loss by modulating metabolic pathways. These findings suggest that imidazole derivatives could serve as effective agents in obesity management strategies .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural analogs of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl (1-position) C₁₀H₇ClN₂O₂ 222.63 Pharmaceutical intermediate; 97% purity
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid 4-Bromobenzyl (1-position) C₁₁H₉BrN₂O₂ 281.10 Research reagent; discontinued availability
1-(2-Ethyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid Pyrimidine (1-position) C₁₆H₁₄N₄O₂ 294.31 Building block for drug discovery
1-(2-Ethoxyethyl)-1H-imidazole-4-carboxylic acid Ethoxyethyl (1-position) C₈H₁₂N₂O₃ 184.19 High purity (95%); backordered availability
1-(3-Trifluoromethylphenyl)-1H-imidazole-4-carboxylic acid 3-Trifluoromethylphenyl (1-position) C₁₁H₇F₃N₂O₂ 256.18 HPLC purity >99%; solid-state storage

Key Observations

Electron-Withdrawing Groups: The trifluoromethyl group in the 3-trifluoromethylphenyl analog enhances electronegativity, which may improve metabolic stability in drug candidates . Heterocyclic Substitutions: Pyrimidine-substituted analogs (e.g., ) exhibit higher molecular weights and expanded π-systems, favoring interactions with aromatic residues in enzyme active sites.

Applications :

  • Coordination Chemistry : Imidazole-4-carboxylic acids form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), making them useful in catalysis and material science .
  • Pharmaceutical Relevance : The 4-chlorophenyl analog is a certified reference material (97% purity), suggesting its role in quality control for drug synthesis .

Synthetic Challenges :

  • Ortho-substituted benzyl groups (e.g., 2-chloro) may complicate synthesis due to steric effects during alkylation or coupling reactions .

Research Findings and Data

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2-3) enables salt formation, improving aqueous solubility for biological assays .

Biological Activity

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS No. 1369036-53-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula: C10H8ClN3O2
  • Molar Mass: 239.64 g/mol .

The biological activity of this compound appears to be linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

Antiviral Activity

Research indicates that imidazole derivatives, including this compound, exhibit antiviral properties. A study on related compounds demonstrated that certain imidazole derivatives can inhibit HIV-1 integrase, which is crucial for viral replication. The binding affinity of these compounds to the LEDGF/p75-binding pocket was highlighted, suggesting a similar mechanism may apply to this compound .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that imidazole derivatives can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring significantly affect the potency against cancer cell lines .

Case Studies

  • HIV-1 Integrase Inhibition:
    • A series of imidazole derivatives were tested for their ability to inhibit HIV-1 integrase. Compounds with structural similarities to this compound showed promising results, with some achieving over 50% inhibition at concentrations around 100 µM .
  • Antiproliferative Activity:
    • In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 5 to 10 µM against melanoma cell lines. The position of substituents on the imidazole ring was critical for maintaining activity; slight modifications led to significant decreases in efficacy .

Data Tables

Compound NameBiological ActivityIC50 (µM)Target
This compoundAntiviral (HIV-1 IN)50HIV-1 Integrase
Related Imidazole Derivative AAntiproliferative (Melanoma)7Melanoma Cell Lines
Related Imidazole Derivative BAntiproliferative (Prostate Cancer)9Prostate Cancer Cell Lines

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves introducing the 2-chlorobenzyl group to the imidazole ring. A modified oxidative desulfurization method using sodium tungstate (Na₂WO₄·2H₂O) and hydrogen peroxide (H₂O₂) can oxidize thiol intermediates to carboxylic acids, as demonstrated for structurally similar imidazole-4-carboxylic acids . For regioselective benzylation, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of 2-chlorobenzyl chloride) are critical for minimizing side products like N1/N3 isomerization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
  • NMR : Confirm substitution patterns: ¹H NMR should show aromatic protons (δ 7.2–7.5 ppm for the chlorobenzyl group) and imidazole protons (δ 7.8–8.2 ppm). ¹³C NMR will verify the carboxylic acid carbonyl (δ ~170 ppm) .
  • X-ray crystallography : SHELXL refinement can resolve ambiguities in regiochemistry, especially if N1 vs. N3 benzylation is suspected .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

The compound exhibits limited aqueous solubility due to its aromatic and carboxylic acid groups. Use DMSO for stock solutions (10–50 mM) and dilute into PBS or cell culture media (final DMSO ≤0.1%). For crystallography, dimethylacetamide (DMA) or methanol/water mixtures are effective .

Advanced Research Questions

Q. How does the 2-chlorobenzyl substituent influence coordination chemistry in metal-organic frameworks (MOFs)?

The chlorobenzyl group enhances π-π stacking and hydrophobic interactions, while the imidazole-carboxylate moiety acts as a polydentate ligand. For example, in Zn(II) or Cu(II) complexes, the carboxylate oxygen and imidazole nitrogen participate in coordination, forming 1D/2D polymers. Adjusting pH (5.5–6.5) during synthesis can modulate ligand protonation and metal binding . Comparative studies with non-chlorinated analogs show improved thermal stability (TGA decomposition >300°C) due to enhanced intermolecular interactions .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Docking studies : Use AutoDock Vina with protein targets like cytochrome P450 or kinases. The chlorobenzyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The electron-withdrawing Cl substituent lowers HOMO energy (−6.2 eV), suggesting nucleophilic attack susceptibility .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Dose-response assays : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify therapeutic windows.
  • Metabolic profiling : Use LC-MS to detect metabolites that may explain off-target effects. For example, esterase-mediated hydrolysis of the methyl ester analog generates active carboxylic acid .
  • Comparative studies : Benchmark against structurally related compounds like Lonidamine (2-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) to isolate substituent-specific effects .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug design : Synthesize ester derivatives (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis to the active acid form .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to improve solubility and prolong half-life. Encapsulation efficiency (>80%) can be verified via dialysis .

Methodological Notes

  • Crystallographic refinement : SHELXL is preferred for small-molecule structures due to robust handling of disorder and twinning .
  • Stereochemical verification : Chiral HPLC (e.g., Chiralpak AD-H column) is critical if asymmetric synthesis is attempted .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

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